Methyl 4-(4-bromo-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoate
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Overview
Description
Methyl 4-(4-bromo-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoate is a complex organic compound that features a brominated isoindoline moiety attached to a hydroxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromo-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoate typically involves multi-step organic reactions. One common method starts with the bromination of isoindoline-1,3-dione, followed by esterification and subsequent hydroxylation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromo-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 4-(4-bromo-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-bromo-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The brominated isoindoline moiety can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chloro-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoate
- Methyl 4-(4-fluoro-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoate
- Methyl 4-(4-iodo-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoate
Uniqueness
Methyl 4-(4-bromo-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
methyl 4-(4-bromo-1,3-dioxoisoindol-2-yl)-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO5/c1-23-16(22)9-6-5-8(7-12(9)19)18-14(20)10-3-2-4-11(17)13(10)15(18)21/h2-7,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDRHHURRRRWBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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